molecular formula C19H22N2O6S B2949753 N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide CAS No. 750603-80-6

N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2949753
CAS No.: 750603-80-6
M. Wt: 406.45
InChI Key: YZDJOQMKTYHLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide is a chemical research compound designed for investigational use in biological and pharmacological studies. Its molecular architecture integrates a benzamide core, a feature present in various pharmacologically active molecules , linked to a 3,4-dimethoxyphenyl group and a morpholinosulfonyl moiety. The dimethoxyphenyl group is a known structural component in compounds studied for their interaction with enzymatic targets , while the sulfonamide group is a privileged structure in medicinal chemistry, frequently associated with a range of bioactivities and found in many FDA-approved drugs . The specific combination of these groups suggests potential for use as a tool compound in hit-to-lead optimization campaigns, particularly in the development of enzyme inhibitors or targeted protein degraders. Researchers may find value in exploring its physicochemical properties and its effects in in vitro assay systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-17-8-5-15(13-18(17)26-2)20-19(22)14-3-6-16(7-4-14)28(23,24)21-9-11-27-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDJOQMKTYHLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced by reacting the intermediate product with morpholine and sulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituent on Benzamide Core Key Structural Differences Molecular Weight (g/mol) Biological/Physical Data Reference
N-(3,4-Dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide 3,4-Dimethoxyphenyl (N-attached); morpholinosulfonyl (para) Reference compound ~420 (estimated) Not explicitly reported Target
N-(4-(Morpholinosulfonyl)phenyl)benzamide (Compound 24) Phenyl (N-attached); morpholinosulfonyl (para) Lacks 3,4-dimethoxy group 352.4 38% synthesis yield; apoptotic CHOP pathway activator [5]
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide 3,4-Dimethoxyphenethyl (N-attached); isobutylaminosulfonyl Ethyl linker; isobutylamine substituent Not reported ACE2 inhibitor (docking score: -5.51 kcal/mol) [9]
N-(3,4-Dimethoxyphenyl)-4-fluorobenzamide 3,4-Dimethoxyphenyl (N-attached); fluorine (para) Replaces sulfonyl morpholine with fluorine 289.3 Melting point: 90°C; NMR data available [4], [13]
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide Tetrazole-linked difluorophenyl; morpholinosulfonyl Tetrazole ring; difluorophenyl substituent 464.4 No activity data reported [15]
4-((2,6-Dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide 2,6-Dimethylmorpholino sulfonyl; oxadiazole-linked dimethylphenyl Dimethylmorpholine; oxadiazole heterocycle 470.5 Not reported [18]

Electronic and Steric Effects

  • Electron-Withdrawing vs. In contrast, 4-fluorobenzamide () has a less electronegative fluorine atom, resulting in weaker electron withdrawal . The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, which may stabilize charge interactions in biological targets. Compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-...acetamide () retain this group but introduce additional steric bulk via an ethyl linker .
  • Steric Considerations: The tetrazole and oxadiazole heterocycles in and introduce rigid, planar structures that may affect binding pocket accessibility compared to the flexible morpholino ring in the target compound .

Physicochemical Properties

  • Solubility and Melting Points: The morpholino ring may improve water solubility compared to purely aromatic analogs. N-(3,4-Dimethoxyphenyl)-4-fluorobenzamide has a melting point of 90°C (), whereas sulfonamide-containing analogs (e.g., ) are likely higher due to increased molecular weight .

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a morpholinosulfonyl group attached to a benzamide structure, which is further substituted with a 3,4-dimethoxyphenyl moiety. This unique combination of functional groups contributes to its biological activity.

Property Value
Molecular FormulaC16_{16}H20_{20}N2_{2}O4_{4}S
Molecular Weight348.41 g/mol
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit various enzymes involved in cancer cell proliferation and survival pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases and proteases, which are critical in cell signaling pathways.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress within cells.

Anticancer Properties

Research has highlighted the anticancer potential of this compound across various cancer cell lines:

  • In vitro studies indicate significant cytotoxic effects against human colorectal carcinoma (HCT-116) and lung adenocarcinoma (A549) cell lines.
  • Mechanism : Induction of apoptosis through mitochondrial pathways has been observed, alongside inhibition of tumor angiogenesis.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on HCT-116 cells, revealing an IC50_{50} value of 15 µM after 48 hours, indicating potent anticancer activity .
  • Antimicrobial Evaluation :
    • In a series of tests against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step approach. A key method involves coupling 4-(morpholinosulfonyl)benzoyl chloride with 3,4-dimethoxyaniline under anhydrous conditions in the presence of a base (e.g., triethylamine) in dichloromethane . Optimization includes monitoring reaction progress via TLC, controlling temperature (0–5°C for exothermic steps), and purifying intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients. Yield improvements (70–85%) are achieved by stoichiometric balancing of reagents and inert atmosphere use .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 3.0–3.5 ppm) .
  • HPLC-MS : Verify molecular weight (exact mass: 416.42 g/mol) and purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
  • FT-IR : Identify sulfonamide (1320–1350 cm⁻¹) and carbonyl (1650–1680 cm⁻¹) stretches .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in aqueous buffers but dissolves well in DMSO, DMF, or dichloromethane. Stability tests (pH 7.4 buffer, 37°C) show <10% degradation over 24 hours. For long-term storage, lyophilize and store at –20°C under argon .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the morpholinosulfonyl and dimethoxyphenyl moieties?

  • Substituent variation : Synthesize analogs with modified morpholine rings (e.g., piperazine or thiomorpholine) or altered methoxy positions.
  • Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, ion channel modulation) to correlate substituents with activity.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with proteins like G-protein-coupled receptors .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

  • NMR artifacts : Use deuterated solvents to eliminate residual proton signals. For split peaks, consider dynamic effects (e.g., rotamers) and acquire variable-temperature NMR .
  • MS adducts : Employ high-resolution MS (HRMS) with electrospray ionization (ESI) to distinguish sodium/potassium adducts. Adjust ionization voltage to minimize fragmentation .

Q. How can researchers identify cellular targets or mechanisms of action for this compound?

  • Pull-down assays : Use biotinylated analogs immobilized on streptavidin beads to capture binding proteins from cell lysates.
  • Transcriptomics/proteomics : Compare treated vs. untreated cells via RNA-seq or SILAC-based mass spectrometry to identify dysregulated pathways .

Q. What methodologies assess the compound’s metabolic stability in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes.
  • CYP450 inhibition screening : Use fluorogenic substrates to test for interactions with cytochrome P450 enzymes .

Q. How can researchers address discrepancies in toxicity data across in vitro and in vivo models?

  • Dose recalibration : Adjust in vivo doses based on pharmacokinetic parameters (e.g., plasma half-life, bioavailability).
  • Toxicogenomics : Profile liver/kidney tissues for oxidative stress markers (e.g., glutathione levels) and histopathology .

Q. What synthetic innovations improve yield in large-scale production without compromising purity?

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Catalytic optimization : Use Pd/C or Ni catalysts for selective reductions, minimizing byproduct formation .

Q. How does the morpholinosulfonyl group influence solubility and membrane permeability in drug delivery applications?

  • LogP determination : Measure octanol/water partitioning to assess lipophilicity. The morpholine group enhances water solubility via hydrogen bonding, while the sulfonyl group improves membrane penetration .

Methodological Notes

  • References : Prioritize protocols from peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-academic sources.
  • Data validation : Cross-verify spectral data with computational tools (e.g., ACD/Labs NMR Predictor) and replicate key experiments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.